molecular formula C16H17ClN2O2 B7337578 N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide

货号: B7337578
分子量: 304.77 g/mol
InChI 键: ISEMUYMPVNPMIF-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is critical for B-cell development and function, making it an attractive target for the treatment of B-cell malignancies.

作用机制

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide inhibits the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling molecules that promote B-cell proliferation and survival. By inhibiting BTK, this compound blocks the activation of these downstream signaling pathways, leading to the inhibition of B-cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has been shown to induce apoptosis (programmed cell death) in B-cells, inhibit cell proliferation, and reduce tumor growth in animal models. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

实验室实验的优点和局限性

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water, making it suitable for use in cell culture and animal studies. This compound has also been shown to have good oral bioavailability, which makes it a promising candidate for clinical development. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some applications. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several future directions for the development of N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. BTK has been implicated in the pathogenesis of these diseases, and this compound has shown promise in preclinical models of autoimmune disease. Another potential application is in combination therapy with other drugs, such as immune checkpoint inhibitors, to enhance the anti-tumor activity of this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, which will be critical for its eventual approval as a therapeutic agent.

合成方法

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide is synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chlorophenethylamine with methyl acrylate to form an intermediate compound. This intermediate is then reacted with 3-cyanopyridine-2-carboxylic acid to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.

科学研究应用

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit the growth and survival of B-cells by targeting the BTK pathway, which is critical for B-cell receptor signaling. This compound has also been studied in combination with other drugs, such as venetoclax and rituximab, to enhance its therapeutic efficacy.

属性

IUPAC Name

N-[(1R)-1-(4-chlorophenyl)ethyl]-1,6-dimethyl-4-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-8-15(20)14(9-19(10)3)16(21)18-11(2)12-4-6-13(17)7-5-12/h4-9,11H,1-3H3,(H,18,21)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEMUYMPVNPMIF-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1C)C(=O)NC(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=CN1C)C(=O)N[C@H](C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。